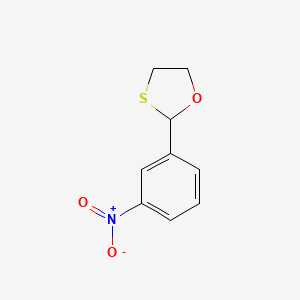
1,3-Oxathiolane, 2-(3-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.
化学反应分析
Types of Reactions
1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolane derivatives.
科学研究应用
1,3-Oxathiolane, 2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of herbicidal agents and other agrochemicals.
作用机制
The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.
相似化合物的比较
Similar Compounds
1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.
1,3-Dithiolane: Contains two sulfur atoms in the ring.
1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.
属性
CAS 编号 |
85692-69-9 |
|---|---|
分子式 |
C9H9NO3S |
分子量 |
211.24 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
InChI 键 |
WQGYFUHTICWTFX-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
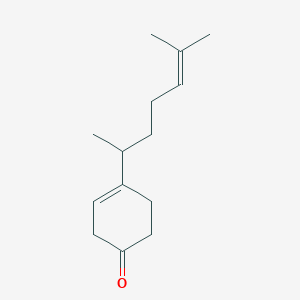

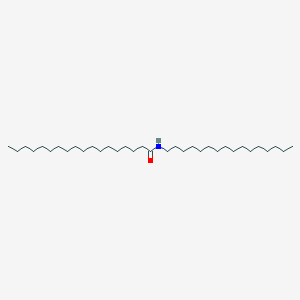
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
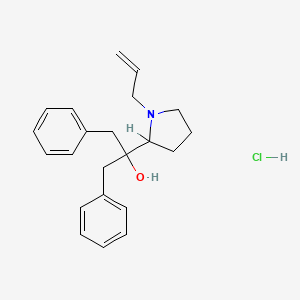
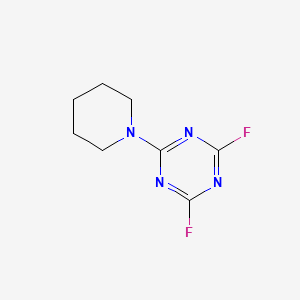
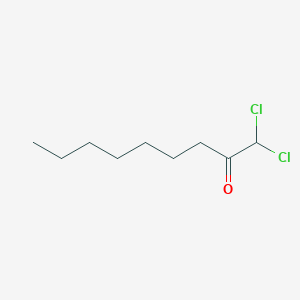
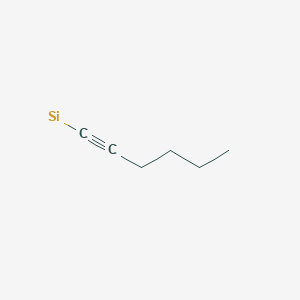
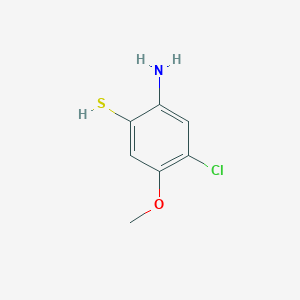

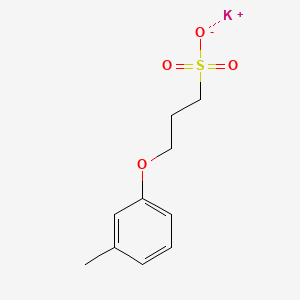
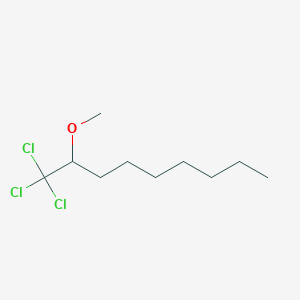
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
